molecular formula C5H11NO2 B555798 (S)-methyl 2-aminobutanoate CAS No. 15399-22-1

(S)-methyl 2-aminobutanoate

Cat. No. B555798
CAS RN: 15399-22-1
M. Wt: 117.15 g/mol
InChI Key: ZZWPOYPWQTUZDY-BYPYZUCNSA-N
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Description

“(S)-methyl 2-aminobutanoate” is a chemical compound with the molecular formula C5H11NO2 . It has an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da . This compound is also known by other names such as “(2S)-2-Aminobutanoate de méthyle” in French and “Methyl- (2S)-2-aminobutanoat” in German .


Molecular Structure Analysis

“this compound” has one defined stereocenter . It has three hydrogen bond acceptors and two hydrogen bond donors . The compound also has three freely rotating bonds .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3 . Its boiling point is 127.8±13.0 °C at 760 mmHg . The vapour pressure of the compound is 11.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 36.6±3.0 kJ/mol . The compound has a flash point of 3.5±17.4 °C . The index of refraction is 1.427 . The molar refractivity is 30.5±0.3 cm3 .

Mechanism of Action

(S)-methyl 2-aminobutanoate acts as an agonist for GABA receptors, specifically the GABA-B receptor. It binds to the receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as analgesic and sedative effects. It also has effects on amino acid metabolism, as it is a substrate for alanine transaminase and can be converted to other amino acids such as alanine and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-methyl 2-aminobutanoate in lab experiments is its high purity and specificity for the GABA-B receptor. It can be used to study the function of this receptor and its role in various physiological processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on (S)-methyl 2-aminobutanoate. One area of interest is its potential therapeutic applications, particularly for anxiety and epilepsy. It may also have applications in the treatment of pain and sleep disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on amino acid metabolism.

Scientific Research Applications

(S)-methyl 2-aminobutanoate has a wide range of scientific research applications, including in the fields of neuroscience, pharmacology, and biochemistry. It has been used as a tool for studying the function of GABA receptors, which are important targets for many drugs used to treat anxiety and epilepsy. It has also been used as a substrate for enzymes involved in amino acid metabolism, such as alanine transaminase.

Safety and Hazards

The safety data sheet for “(S)-methyl 2-aminobutanoate” indicates that it is for R&D use only and not for medicinal, household or other use . The compound is classified under acute toxicity, oral (Category 4) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

methyl (2S)-2-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWPOYPWQTUZDY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15399-22-1
Record name Methyl 2-aminobutanoate, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 2-AMINOBUTANOATE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLG7FX638
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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